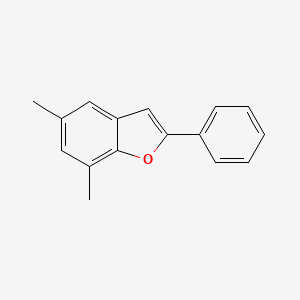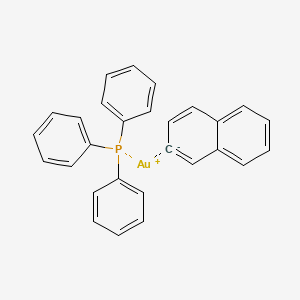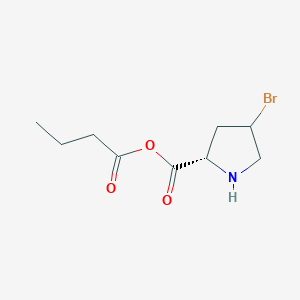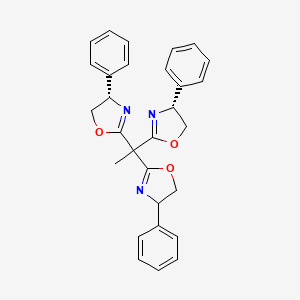
5,7-Dimethyl-2-phenyl-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-2-phenylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. This specific compound is notable for its structural features, which include two methyl groups at positions 5 and 7, and a phenyl group at position 2. These structural modifications confer unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-2-phenylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Wittig reaction, which involves the photochemical reaction of suitable precursors to form the benzofuran ring . This method is advantageous due to its relatively mild reaction conditions and high specificity.
Industrial Production Methods: Industrial production of 5,7-Dimethyl-2-phenylbenzofuran may involve catalytic processes to ensure high yield and purity. Recent advancements in catalytic strategies have enabled more efficient synthesis of benzofuran derivatives . These methods often employ metal catalysts and optimized reaction conditions to facilitate the cyclization process.
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dimethyl-2-phenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzofurans, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethyl-2-phenylbenzofuran has garnered significant interest in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential antimicrobial and anticancer activities
Industry: The compound is used in the development of dyes, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of 5,7-Dimethyl-2-phenylbenzofuran involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit enzymes such as tyrosinase and topoisomerase, which are involved in critical biological pathways . The compound’s structural features enable it to bind to these targets effectively, thereby modulating their activity and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Phenylbenzofuran: Lacks the methyl groups at positions 5 and 7, resulting in different chemical and biological properties.
5,7-Dimethylbenzofuran: Lacks the phenyl group at position 2, which affects its reactivity and applications.
Uniqueness: 5,7-Dimethyl-2-phenylbenzofuran is unique due to the combined presence of methyl groups and a phenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
59483-17-9 |
|---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
5,7-dimethyl-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C16H14O/c1-11-8-12(2)16-14(9-11)10-15(17-16)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI-Schlüssel |
GXAAFCGTVSTKPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C=C(O2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)


![(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine](/img/structure/B12888467.png)


![2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12888489.png)


![Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione](/img/structure/B12888498.png)

![Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888506.png)
